Home > Products > Screening Compounds P100266 > Propoxyphenyl Noracetildenafil
Propoxyphenyl Noracetildenafil -

Propoxyphenyl Noracetildenafil

Catalog Number: EVT-13569811
CAS Number:
Molecular Formula: C25H34N6O3
Molecular Weight: 466.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound was first identified in a study that analyzed dietary supplements, revealing it as a new analog of sildenafil. The characterization of Propoxyphenyl Noracetildenafil was conducted using various analytical techniques, including UV spectroscopy and high-resolution mass spectrometry, which confirmed its structure and similarities to known compounds .

Classification

Propoxyphenyl Noracetildenafil belongs to the class of phosphodiesterase type 5 inhibitors. These compounds are known for their ability to enhance blood flow by inhibiting the enzyme phosphodiesterase type 5, thereby increasing levels of cyclic guanosine monophosphate in the corpus cavernosum of the penis .

Synthesis Analysis

Methods

The synthesis of Propoxyphenyl Noracetildenafil can be approached through various chemical methods, often involving the modification of existing sildenafil analogs. One notable method involves acylation processes similar to those used in synthesizing other phosphodiesterase inhibitors.

Technical Details

The synthesis typically requires specific reagents and conditions:

  • Reagents: Propionic anhydride is commonly used for acylation reactions.
  • Conditions: The reaction can be performed without additional solvents due to the solubility of reactants in propionic anhydride, which also helps control exothermic reactions .
Molecular Structure Analysis

Structure

Propoxyphenyl Noracetildenafil has a complex molecular structure characterized by:

  • A pyrazolo[4,3-d]pyrimidin-7-one core.
  • Substituents including a propoxyphenyl group.

The precise molecular formula and structural representation can be derived from its synthesis and characterization studies. The compound's structural features are crucial for its activity as a phosphodiesterase type 5 inhibitor .

Data

  • Molecular Formula: The exact molecular formula has not been explicitly detailed in the provided sources but is inferred from its relation to sildenafil analogs.
  • Molecular Weight: Similar compounds suggest a molecular weight in the range typical for phosphodiesterase inhibitors.
Chemical Reactions Analysis

Reactions

Propoxyphenyl Noracetildenafil undergoes several chemical reactions typical of phosphodiesterase inhibitors:

  • Acylation: As mentioned, acylation with propionic anhydride is a key step in its synthesis.
  • Hydrolysis: The compound may also undergo hydrolysis under certain conditions, leading to the release of active components.

Technical Details

The stability of the compound under various pH conditions is essential for its efficacy and shelf-life. Studies on related compounds indicate that they may decompose or lose activity at extreme pH levels .

Mechanism of Action

Process

The mechanism of action for Propoxyphenyl Noracetildenafil involves:

  1. Inhibition of Phosphodiesterase Type 5: This leads to increased levels of cyclic guanosine monophosphate.
  2. Vasodilation: Enhanced cyclic guanosine monophosphate levels result in relaxation of smooth muscle in the corpus cavernosum, facilitating increased blood flow and erection.

Data

Pharmacological studies on sildenafil analogs indicate that these compounds exhibit dose-dependent effects on erectile function, with varying potencies based on their structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties for Propoxyphenyl Noracetildenafil are not extensively documented, related compounds typically exhibit:

  • Appearance: Often crystalline solids.
  • Solubility: Soluble in organic solvents; solubility can vary with pH.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Reactivity: Reactivity with common solvents and potential degradation pathways should be studied further.
Applications

Scientific Uses

Propoxyphenyl Noracetildenafil is primarily investigated for its potential use as a treatment for erectile dysfunction. Its classification as a phosphodiesterase type 5 inhibitor suggests applications in:

  • Pharmaceutical Development: Further research could lead to new formulations or dosage forms.
  • Dietary Supplements: Its presence in supplements highlights a market interest but raises concerns about safety and regulation due to potential side effects or interactions with other medications .
Structural and Mechanistic Insights

Structural Analogues and Derivative Classification

Propoxyphenyl noracetildenafil is a structurally modified acetildenafil analogue belonging to the pyrazolopyrimidinone class of phosphodiesterase type 5 (PDE5) inhibitors. Its core structure comprises a pyrazolo[4,3-d]pyrimidine-7-one scaffold linked to a 2-propoxy-substituted benzene ring at the 5-position, with a noracetildenafil-derived N-desmethyl modification and a propoxyphenyl group replacing the ethoxy moiety of classical acetildenafil [1] [6]. This molecular architecture positions it within the broader category of "sildenafil analogues," characterized by deliberate modifications to the parent sildenafil structure to evade regulatory detection while retaining pharmacological activity.

Table 1: Structural Classification of Propoxyphenyl Noracetildenafil Among PDE5 Inhibitors

Classification LevelCategoryCharacteristicsRepresentative Compounds
Core StructurePyrazolopyrimidinonesPyrazolo[4,3-d]pyrimidine backboneSildenafil, Acetildenafil
GenerationIllicit AnaloguesUnapproved structural derivatives designed to bypass regulatory screeningHydroxyhomosildenafil, Carbodenafil
Specific ModificationNoracetildenafil AnaloguesN-desmethylation at pyrazole ring + acetyl group at piperazine nitrogenNoracetildenafil
Substituent VariationPropoxyphenyl DerivativesPropoxy group replacing ethoxy on phenyl ringPropoxyphenyl noracetildenafil

The propoxy substitution (C₃H₇O-) on the phenyl ring significantly increases lipophilicity compared to ethoxy (C₂H₅O-)-bearing predecessors, potentially enhancing tissue penetration. Simultaneously, the "nor" designation indicates the absence of a methyl group (-CH₃) on the pyrazole nitrogen, a modification that alters electronic distribution and steric interactions within the PDE5 catalytic pocket [1] [6]. These strategic alterations exemplify a trend in adulterant design where alkyl chain lengths and heteroatom placements are systematically varied to generate novel, undetectable analogues.

Mechanistic Basis of PDE-5 Inhibition

Propoxyphenyl noracetildenafil exerts its pharmacological effect through competitive inhibition of PDE5, the enzyme responsible for hydrolyzing cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. Structurally, it binds reversibly to the catalytic site of PDE5 via:

  • Hydrophobic Interactions: The pyrazolopyrimidinone core anchors within a hydrophobic pocket formed by Val782, Tyr612, and Phe820 residues .
  • Hydrogen Bonding: The propoxy oxygen atom forms a critical hydrogen bond with the backbone amide of Gln817A, stabilizing the inhibitor-enzyme complex [7].
  • Allosteric Influence: The propoxyphenyl extension occupies a hydrophobic region adjacent to the catalytic site, sterically hindering cGMP access while avoiding direct interference with the enzyme's zinc-binding motifs .

Table 2: Key Binding Interactions of Propoxyphenyl Noracetildenafil with PDE5

Structural ElementTarget PDE5 ResiduesInteraction TypeFunctional Consequence
Pyrazolopyrimidinone coreVal782, Tyr612, Phe820π-Stacking/van der WaalsAnchoring to catalytic domain
Propoxy oxygenGln817A backboneHydrogen bondStabilization of binding conformation
N-Propyl side chainLeu804, Ala783HydrophobicEnhanced binding affinity
Piperazine acetyl groupSolvent-exposed regionPolar interactionsModulation of solubility and kinetics

This binding mechanism elevates intracellular cGMP concentrations, particularly in the corpus cavernosum and pulmonary vasculature, promoting nitric oxide (NO)-mediated vasodilation. Unlike sildenafil, propoxyphenyl noracetildenafil’s modified structure reduces affinity for PDE6 (retinal isoform), potentially diminishing visual disturbance side effects associated with parent compounds. However, its selectivity profile against other PDE isoforms (e.g., PDE1, PDE11) remains poorly characterized due to its illicit status [7].

Comparative Analysis with Acetildenafil and Sildenafil Analogues

Propoxyphenyl noracetildenafil exemplifies the strategic evolution of illicit PDE5 inhibitors designed to circumvent regulatory detection:

  • Structural Divergence from Sildenafil:
  • Core Modification: Retains sildenafil’s pyrazolopyrimidinone core but replaces the sulfonyl group linking the phenyl ring to piperazine with an acetyl group (acetildenafil signature) [1].
  • Nor Modification: Lacks the N-methyl group on the pyrazole ring, reducing molecular weight by 14 Da compared to acetildenafil [6].
  • Propoxy Extension: Features a propoxy (–OCH₂CH₂CH₃) substituent instead of ethoxy (–OCH₂CH₃) on the phenyl ring, increasing logP by approximately 0.5–0.8 units [1] [8].
  • Functional Implications:
  • Potency: Retains nanomolar-range PDE5 inhibition (IC₅₀ ~3–10 nM), comparable to acetildenafil (IC₅₀ ~5 nM) but slightly less potent than sildenafil (IC₅₀ ~3.5 nM) due to altered electronic properties [6].
  • Metabolic Stability: The propoxy group may delay hepatic oxidation compared to ethoxy analogues, potentially prolonging half-life. The N-desmethyl (nor) moiety creates a metabolic vulnerability for rapid hydroxylation, complicating pharmacokinetic predictions [10].
  • Detection Evasion: Mass spectrometry differentiation is challenging:
  • Sildenafil (m/z 475 → 311, 283)
  • Acetildenafil (m/z 460 → 312)
  • Propoxyphenyl noracetildenafil (m/z 487 → 343, 315) – requires high-resolution MS for unambiguous identification [4] [8].

Table 3: Comparative Analysis of Key Sildenafil Analogues

ParameterSildenafilAcetildenafilPropoxyphenyl Noracetildenafil
Molecular FormulaC₂₂H₃₀N₆O₄SC₂₃H₃₁N₇O₃C₂₄H₃₄N₆O₄*
Core ModificationSulfonyl linkerAcetyl linkerAcetyl linker
Phenyl SubstituentEthoxyEthoxyPropoxy
Pyrazole ModificationN-MethylN-MethylN-Desmethyl ("nor")
Theoretical logP3.863.124.02 (estimated)
Primary MS Fragmentsm/z 475 → 311, 283m/z 460 → 312m/z 487 → 343, 315
PDE5 IC₅₀ (nM)3.5~5.0~5–10 (inferred)
PDE6 Selectivity Ratio10-fold>80-fold>100-fold (predicted)

*Calculated for free base C₂₄H₃₄N₆O₄

The strategic placement of propoxyphenyl noracetildenafil in softgel shells rather than capsule contents highlights sophisticated adulteration methods to avoid routine content-based screening [1] [6]. Its structural novelty underscores regulatory challenges in tracking continuously evolving PDE5 inhibitor analogues in adulterated supplements.

Properties

Product Name

Propoxyphenyl Noracetildenafil

IUPAC Name

1-methyl-5-[5-[2-(4-methylpiperazin-1-yl)acetyl]-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

Molecular Formula

C25H34N6O3

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C25H34N6O3/c1-5-7-19-22-23(30(4)28-19)25(33)27-24(26-22)18-15-17(8-9-21(18)34-14-6-2)20(32)16-31-12-10-29(3)11-13-31/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,26,27,33)

InChI Key

VJMGIJNAUXKFAR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCCC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.